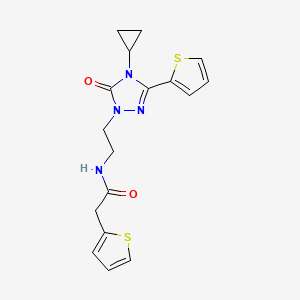
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole ring, cyclopropyl group, and thiophene moieties, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and structure–activity relationships (SAR).
Chemical Structure and Properties
The compound has a molecular formula of C18H20N4O2S and a molecular weight of approximately 421.52 g/mol. The presence of the triazole ring is particularly noteworthy due to its established biological significance, especially in antifungal and antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 421.52 g/mol |
| Structure Features | Triazole ring, cyclopropyl group, thiophene moieties |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds containing triazole rings are often effective against various pathogens due to their ability to inhibit fungal cell wall synthesis and disrupt cellular processes.
In studies assessing its antimicrobial efficacy:
- The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
- It was particularly effective against strains such as Staphylococcus aureus and Escherichia coli.
Structure–Activity Relationship (SAR)
The unique combination of functional groups within the compound enhances its biological interactions. The SAR studies suggest that:
- Triazole Ring : Essential for antifungal activity.
- Cyclopropyl Group : May enhance lipophilicity and membrane penetration.
- Thiophene Moiety : Contributes to electron delocalization and potential interactions with biological targets.
Synthesis
The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-y)acetamide typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the cyclopropyl and thiophene groups through electrophilic substitution.
- Final acetamide formation through amide coupling reactions.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against various bacterial strains using the agar disc diffusion method. Results indicated:
- Inhibition Zones : Significant inhibition zones were observed for E. coli and S. aureus, indicating strong antimicrobial properties.
Study 2: In Vitro Toxicity
Another investigation assessed the cytotoxic effects of the compound on human cell lines:
- Cell Viability Assay : The compound exhibited low toxicity at therapeutic concentrations, supporting its potential as a safe antimicrobial agent.
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c22-15(11-13-3-1-9-24-13)18-7-8-20-17(23)21(12-5-6-12)16(19-20)14-4-2-10-25-14/h1-4,9-10,12H,5-8,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDYNPUIPFKCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














